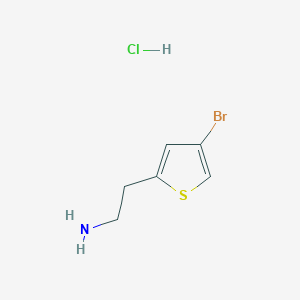

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c7-5-3-6(1-2-8)9-4-5;/h3-4H,1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJGFACAPVIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656765 | |

| Record name | 2-(4-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172469-40-7 | |

| Record name | 2-(4-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1172469-40-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Bromothiophen-2-yl)ethanamine Hydrochloride

Introduction

2-(4-Bromothiophen-2-yl)ethanamine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and materials science. The thiophene moiety is a common scaffold in pharmacologically active compounds, and the bromo- and aminoethyl- functionalities provide versatile handles for further molecular elaboration.[1][2] This guide offers a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and drug development professionals. We will delve into two primary synthetic strategies, providing a detailed, field-proven protocol for the most efficient route, complete with mechanistic insights, experimental details, and safety considerations.

PART 1: Retrosynthetic Analysis and Strategy Selection

A sound synthetic strategy begins with a robust retrosynthetic analysis. For 2-(4-bromothiophen-2-yl)ethanamine, two logical and well-documented pathways emerge from the common starting material, 4-bromothiophene-2-carboxaldehyde.[3]

-

Pathway A: The Acetonitrile Reduction Route. This pathway involves a two-carbon homologation of the starting aldehyde via an acetonitrile intermediate, followed by reduction.

-

Pathway B: The Nitrovinyl Reduction Route. This strategy employs a Henry (nitroaldol) reaction to form a C-C bond and introduce the nitrogen atom, followed by reduction of the nitro group.

Caption: Retrosynthetic analysis of 2-(4-bromothiophen-2-yl)ethanamine.

Strategy Selection:

While both routes are viable, the Nitrovinyl Reduction Route (Pathway B) is often preferred for its superior step economy. It achieves the target in two high-yielding steps from the commercially available aldehyde, whereas the acetonitrile route typically requires three to four steps. The Henry reaction is a classic, reliable C-C bond-forming reaction, and the subsequent reduction of the conjugated nitroalkene is generally efficient.[4][5] Therefore, this guide will focus on Pathway B as the primary recommended procedure.

PART 2: Recommended Synthesis via the Nitrovinyl Intermediate

This section provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 4-bromothiophene-2-carboxaldehyde.

Step 1: Synthesis of 4-Bromo-2-(2-nitrovinyl)thiophene via Henry Condensation

The first step is a base-catalyzed condensation between 4-bromothiophene-2-carboxaldehyde and nitromethane. This reaction, a classic Henry or nitroaldol reaction, forms the nitrovinyl intermediate.[4][6] The reaction proceeds by deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water, often facilitated by the reaction conditions, drives the formation of the conjugated nitroalkene product.[4]

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromothiophene-2-carboxaldehyde | 191.05 | 10.0 g | 52.3 mmol |

| Nitromethane | 61.04 | 4.8 g (4.2 mL) | 78.5 mmol |

| Anhydrous Ammonium Acetate | 77.08 | 4.0 g | 51.9 mmol |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophene-2-carboxaldehyde (10.0 g, 52.3 mmol), nitromethane (4.8 g, 78.5 mmol), and anhydrous ammonium acetate (4.0 g, 51.9 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

After completion, allow the mixture to cool to room temperature. A precipitate will form.

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

-

Collect the resulting yellow solid by vacuum filtration.

-

Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

-

Dry the product, 4-bromo-2-(2-nitrovinyl)thiophene, under vacuum. The product is typically obtained as a bright yellow solid with a yield of 85-95%.[7][8]

Step 2: Reduction of 4-Bromo-2-(2-nitrovinyl)thiophene to the Amine

The reduction of the nitrovinyl group to a primary amine is a critical transformation. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent well-suited for this purpose, as it efficiently reduces both the nitro group and the carbon-carbon double bond.[9][10] The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄.[11]

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-(2-nitrovinyl)thiophene | 234.07 | 10.0 g | 42.7 mmol |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.86 g | 128.1 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |

| Water (H₂O) | 18.02 | 5 mL | - |

| 15% Sodium Hydroxide (aq) | 40.00 | 5 mL | - |

Procedure:

-

Setup: Assemble a 500 mL three-necked round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

LAH Suspension: To the flask, add lithium aluminum hydride (4.86 g, 128.1 mmol) and anhydrous THF (150 mL) under a positive pressure of nitrogen. Stir the suspension and cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 4-bromo-2-(2-nitrovinyl)thiophene (10.0 g, 42.7 mmol) in anhydrous THF (100 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred LAH suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Caution: Exothermic): Cool the reaction mixture back down to 0 °C in an ice-water bath. Very slowly and carefully, add the following reagents dropwise in sequence:

-

Water (5 mL)

-

15% aqueous sodium hydroxide solution (5 mL)

-

Water (15 mL)

-

-

Stir the resulting granular white suspension at room temperature for 30 minutes.

-

Workup: Filter the suspension through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free base, 2-(4-bromothiophen-2-yl)ethanamine, as an oil.[12]

Step 3: Formation of the Hydrochloride Salt

To improve stability, handling, and solubility in aqueous media, the free amine is converted to its hydrochloride salt.

Experimental Protocol:

| Reagent/Material | Quantity |

| Crude 2-(4-bromothiophen-2-yl)ethanamine | From Step 2 |

| Diethyl Ether (or Ethyl Acetate) | ~100 mL |

| 2M HCl in Diethyl Ether (or gaseous HCl) | As needed |

Procedure:

-

Dissolve the crude amine from Step 2 in diethyl ether or ethyl acetate (~100 mL).

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.

-

A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the suspension for 30 minutes at room temperature.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.

-

Dry the product, this compound, under vacuum to yield a stable, crystalline solid.

PART 3: Alternative Synthesis via Acetonitrile Intermediate

This pathway offers an alternative, albeit longer, route to the target compound. It involves the reduction of the aldehyde to an alcohol, conversion to a halide, displacement with cyanide, and finally, reduction of the nitrile.[13] The key step is the reduction of the nitrile to the primary amine using a strong reducing agent like LiAlH₄.[14][15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 3. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 6. Henry Reaction [organic-chemistry.org]

- 7. 28783-35-9|4-Bromo-2-(2-nitrovinyl)thiophene|BLD Pharm [bldpharm.com]

- 8. 4-BROMO-2-(2-NITROVINYL)THIOPHENE | CAS#:28783-35-9 | Chemsrc [chemsrc.com]

- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. echemi.com [echemi.com]

- 13. (4-Bromo-thiophen-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromothiophen-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for novel therapeutic agents. The thiophene ring is a recognized bioisostere for the phenyl ring, often introduced to modulate metabolic stability, binding affinity, and overall physicochemical properties. The presence of a bromine atom and an ethylamine side chain further provides opportunities for structural modifications to optimize pharmacological activity. A thorough understanding of the physicochemical properties of the hydrochloride salt is paramount for its development as a drug candidate, influencing everything from formulation and dosage form design to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in a drug development context. While specific experimental data for this compound is not extensively available in public literature, this document serves as a roadmap for its complete characterization.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any potential drug candidate is the unambiguous confirmation of its chemical identity and structure.

-

Chemical Name: this compound

-

Synonyms: 4-Bromo-2-thiopheneethanamine hydrochloride

-

Molecular Formula: C₆H₉BrClNS

-

Molecular Weight: 242.56 g/mol

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(4-bromothiophen-2-yl)ethanamine;hydrochloride | N/A |

| Molecular Formula | C₆H₉BrClNS | Calculated |

| Molecular Weight | 242.56 g/mol | [2] |

| CAS Number (Free Base) | 28783-37-1 | [1] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted thiophene-ethylamines.[3][4][5][6] A common approach involves the initial synthesis of 2-thiophene ethanol, followed by conversion to the amine and subsequent bromination, or bromination of a suitable thiophene precursor followed by elaboration of the ethylamine side chain. The final step involves the formation of the hydrochloride salt.

Diagram 1: Proposed Synthesis Workflow

Caption: A potential synthetic route to the target compound.

Physicochemical Properties and Their Significance in Drug Development

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. For an amine hydrochloride salt, properties such as melting point, solubility, pKa, and lipophilicity are of primary importance.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and the lattice energy of a crystalline solid. A sharp melting point range is typically indicative of a high degree of purity.[7] For drug development, a high melting point is often associated with greater physical stability.

Table 2: Key Physicochemical Properties

| Property | Experimental Value | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | Not available | N/A | Indicator of purity and lattice energy; impacts stability. |

| Aqueous Solubility (mg/mL) | Not available | Expected to be higher than the free base | Crucial for dissolution and subsequent absorption. |

| pKa | Not available | ~9-10 (for the primary amine) | Governs the extent of ionization at physiological pH, impacting solubility and permeability. |

| LogP (Octanol/Water) | Not available | ~2.95 (calculated for free base) | Measures lipophilicity, which influences membrane permeability and target engagement. |

Experimental Protocol: Melting Point Determination[7][9][10][11]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is performed to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A new sample is heated slowly (1-2 °C/min) near the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting point range.

Solubility

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed.[8][9] The hydrochloride salt form of a basic amine is generally employed to enhance aqueous solubility compared to the free base.[10] The solubility of this compound should be determined across a physiologically relevant pH range (typically pH 1.2 to 6.8).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Media Preparation: Prepare buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Procedure:

-

An excess amount of this compound is added to a known volume of each buffer in a sealed container.

-

The containers are agitated in a constant temperature water bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

-

Samples are periodically withdrawn, filtered to remove undissolved solid, and the concentration of the dissolved compound is determined by a suitable analytical method (e.g., HPLC-UV).

-

-

Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Diagram 2: Solubility Determination Workflow

Caption: Shake-flask method for determining equilibrium solubility.

pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the relevant pKa is that of the protonated primary amine. This value determines the degree of ionization of the molecule at a given pH. The Henderson-Hasselbalch equation dictates that at a pH equal to the pKa, the compound will be 50% ionized and 50% in its neutral form. This ratio is critical as the ionized form is generally more soluble, while the neutral form is more permeable across biological membranes.

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system if solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is often sought in drug design; too low, and the compound may not cross membranes, too high, and it may have poor aqueous solubility and be rapidly metabolized.

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are mutually saturated.

-

Procedure:

-

A known amount of this compound is dissolved in the aqueous phase.

-

An equal volume of the n-octanol phase is added.

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

-

Analysis: The concentration of the compound in each phase is determined. LogP is calculated as log([concentration in octanol]/[concentration in aqueous phase]).

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, as well as the methylene protons of the ethylamine side chain. The chemical shifts and coupling patterns of the thiophene protons would confirm the 2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the thiophene ring and the ethylamine side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

N-H stretching vibrations from the primary ammonium group.

-

C-H stretching and bending vibrations from the aromatic and aliphatic portions.

-

C=C and C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(4-Bromothiophen-2-yl)ethanamine, the mass spectrum would show a molecular ion peak corresponding to the free base, with a characteristic isotopic pattern due to the presence of bromine.

Conclusion

References

-

Tong, W. et al. (2001). In situ salt screening for new drug candidates. Pharmaceutical Development and Technology, 6(2), 231-239. Available at: [Link]

-

Verma, S. et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8089-8098. Available at: [Link]

-

Gothoskar, A. V. (2014). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Crystal Growth, 393, 73-78. Available at: [Link]

- Lianyungang Dipu Chemical Co., Ltd. (2013). Method for synthesizing 2-thiophene ethylamine. CN103044275A. Google Patents.

-

Serajuddin, A. T. M. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 18(7), 878-886. Available at: [Link]

-

PubChem. (n.d.). 2-Thiopheneethanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (4-Bromothiophen-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.

-

SpectraBase. (n.d.). Thiophene-2-ethylamine. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]

-

ResearchGate. (2016). Spectroscopic and theoretical studies of some 2-(2`-ethylsulfanyl)acetyl-5-substituted furans and thiophenes. Available at: [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]

-

MolPort. (n.d.). 2-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride. Available at: [Link]

-

ResearchGate. (2020). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Available at: [Link]

-

PubMed. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.

- Google Patents. (n.d.). CN102432590A - Method for synthesizing thiophene ethylamine.

-

National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

Sukanya, S. et al. (2020). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. Available at: [Link]

-

PubMed. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 5. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 6. CN102432590A - Method for synthesizing thiophene ethylamine - Google Patents [patents.google.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(4-Bromothiophen-2-yl)ethanamine Hydrochloride: A Versatile Scaffold for Research and Development

This technical guide provides a comprehensive overview of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride (CAS Number: 2244906-14-5), a key building block for pharmaceutical and chemical research. We will delve into its physicochemical properties, a plausible synthetic route, spectroscopic analysis, safety protocols, and its potential applications in the dynamic field of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who are considering this compound for their projects.

Physicochemical and Structural Properties

This compound is a substituted thiophene derivative that serves as a valuable scaffold in medicinal chemistry.[1] The presence of a bromine atom and an aminoethyl side chain on the thiophene ring offers multiple points for chemical modification, making it an attractive starting material for creating diverse molecular libraries.

Below is a summary of its key identifying and physicochemical properties. It is important to note that while some data is readily available from commercial suppliers, other experimental values such as melting and boiling points have not been widely reported in the public domain.

| Property | Value | Source(s) |

| CAS Number | 2244906-14-5 | [1][2] |

| Molecular Formula | C₆H₉BrClNS | [1][2][3] |

| Molecular Weight | 242.56 g/mol | [2][3] |

| IUPAC Name | 1-(4-bromothiophen-2-yl)ethanamine;hydrochloride | [2] |

| Synonyms | 1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride | [1] |

| Purity | Typically ≥95% or ≥98% | [1][3] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| SMILES | CC(C1=CC(=CS1)Br)N.Cl | [2] |

| InChI Key | FDYVFPGCSXCBRM-UHFFFAOYSA-N | [2] |

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and logical synthetic route can be proposed based on established organometallic and amine chemistry. The following multi-step process starts from the commercially available 4-bromo-2-thiophenecarboxaldehyde.

Proposed Synthetic Pathway

The synthesis can be envisioned in three key steps:

-

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To introduce the two-carbon side chain.

-

Reduction of the Intermediate: To form the ethanamine moiety.

-

Salt Formation: To yield the final hydrochloride salt, which often improves stability and handling of amines.

A more direct approach could involve a Grignard reaction followed by ammonolysis, a method that has been patented for the synthesis of 2-thiophene ethylamine.[4]

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 2-(4-Bromothiophen-2-yl)acetonitrile from 4-Bromo-2-(bromomethyl)thiophene

-

To a solution of 4-bromo-2-(bromomethyl)thiophene in a suitable polar aprotic solvent like dimethylformamide (DMF), add sodium cyanide (NaCN).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromothiophen-2-yl)acetonitrile.

Step 2: Reduction of 2-(4-Bromothiophen-2-yl)acetonitrile to 2-(4-Bromothiophen-2-yl)ethanamine

-

In a flask inerted with nitrogen, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(4-bromothiophen-2-yl)acetonitrile in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully reduced.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic extracts and concentrate to obtain the free base, 2-(4-bromothiophen-2-yl)ethanamine.

Step 3: Formation of this compound

-

Dissolve the crude 2-(4-bromothiophen-2-yl)ethanamine in a suitable solvent, such as diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Purification

The final product can be purified by recrystallization from an appropriate solvent system, such as an alcohol/ether mixture, to achieve high purity. The purity should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Proposed synthetic workflow for the target compound.

Structural Elucidation and Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the ethanamine side chain.

-

Thiophene Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the thiophene ring. The coupling constants, if observable, would be small.

-

Ethylamine Protons:

-

A quartet for the methine (CH) proton adjacent to the thiophene ring and the amino group.

-

A doublet for the methyl (CH₃) protons.

-

A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. In the hydrochloride salt, these may appear as a broader signal at a more downfield chemical shift.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Thiophene Carbons: Four signals in the aromatic region (typically δ 110-150 ppm). The carbon attached to the bromine will be significantly shifted.

-

Ethylamine Carbons: Two signals in the aliphatic region, one for the methine carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the amine hydrochloride salt.

-

C-H Stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range for the thiophene ring.

-

C-Br Stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base.

-

Molecular Ion Peak: The mass spectrum of the free base (C₆H₈BrNS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular weight of the free base is approximately 205 g/mol .[5]

-

Fragmentation: Common fragmentation patterns would involve the loss of the amino group and cleavage of the side chain.

Safety, Handling, and Storage

Understanding the potential hazards and proper handling procedures is paramount when working with any chemical.

Hazard Identification

Based on available safety data sheets, this compound is classified as a hazardous substance.[2]

-

GHS Pictogram: Corrosive.[2]

-

Signal Word: Danger.[2]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][6]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[5][7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Caption: Key safety and handling protocols for the compound.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions. The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the synthesis of more complex molecules.

The this compound scaffold is particularly interesting for the development of novel therapeutic agents targeting various diseases. The primary amine can be readily derivatized to form amides, sulfonamides, or other functional groups, enabling the exploration of structure-activity relationships (SAR).

Potential areas of application include, but are not limited to:

-

Antineoplastic Agents: Many chlorinated and brominated heterocyclic compounds have been investigated for their potential as anticancer drugs.[8]

-

Neurological Disorders: The thiophene core is present in several drugs acting on the central nervous system.

-

Anti-infective Agents: Thiophene derivatives have been explored for their antibacterial and antifungal activities.

The versatility of this compound as a building block makes it a valuable asset for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[1]

Conclusion

This compound is a promising and versatile building block for chemical synthesis and pharmaceutical research. Its well-defined structure, coupled with multiple points for derivatization, makes it an ideal starting material for the creation of novel compounds with potential therapeutic applications. While some physicochemical data remains to be fully characterized in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic approach, expected analytical data, and crucial safety information to enable its effective and safe use in a research setting. As with any research chemical, it is intended for laboratory use only by qualified professionals.[1]

References

-

American Elements. (2022, January 15). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(ethylthio)benzo[b]thiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

EON Biotech. (n.d.). 1-(4-Bromothiophen-2-yl)ethanaminehydrochloride – (2244906-14-5). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromothiophen-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

-

Frontiers in Chemistry. (2024, February 28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

-

Research Journal of Chemical Sciences. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]

-

PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015, October 15). WO 2015/155664 A1.

- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.

-

PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]

Sources

- 1. 1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride 1H NMR spectrum analysis

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-(4-Bromothiophen-2-yl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing the chemical shifts and coupling patterns of this substituted thiophene derivative, a common heterocyclic building block in medicinal chemistry. We will establish a predicted ¹H NMR profile based on established substituent effects and structural analysis, present a validated experimental protocol for data acquisition, and provide a framework for ensuring structural confirmation and purity assessment.

Introduction: The Structural Significance of a Substituted Thiophene

Thiophene and its derivatives are privileged scaffolds in modern drug discovery, valued for their unique electronic properties and ability to engage in various biological interactions. The compound this compound incorporates three key structural features: a 2,4-disubstituted thiophene ring, a bromo substituent, and an ethylamine hydrochloride side chain.

The precise characterization of such molecules is a critical step in any research and development pipeline. ¹H NMR spectroscopy stands as the most powerful and definitive non-destructive technique for elucidating molecular structure in solution. It provides detailed information about the chemical environment of each proton, their connectivity, and their relative abundance, thereby enabling unambiguous structural confirmation and purity assessment. This guide serves as a practical reference for interpreting the ¹H NMR data of the title compound with a high degree of scientific rigor.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by three primary parameters: chemical shift (δ), spin-spin coupling (J), and integration. A thorough analysis requires predicting these values for each unique proton environment in the molecule.

Molecular Structure and Proton Designations:

To facilitate analysis, we will designate the protons as follows:

-

H3 & H5: Protons on the thiophene ring.

-

Hα: Methylene protons adjacent to the thiophene ring.

-

Hβ: Methylene protons adjacent to the ammonium group.

-

H-N: Protons of the ammonium group (-NH₃⁺).

The following diagram illustrates the molecular structure and the through-bond relationships that give rise to spin-spin coupling.

Caption: Molecular structure and key proton coupling pathways.

Analysis of Thiophene Ring Protons (H3, H5)

-

Chemical Shift (δ): The chemical shifts of thiophene protons are sensitive to the electronic effects of substituents.[1] Unsubstituted thiophene protons resonate around δ 7.1-7.3 ppm.[2]

-

H3: This proton is positioned between the electron-donating alkyl group at C2 and the strongly electron-withdrawing bromo group at C4. The deshielding effect of the bromine is expected to dominate, shifting this proton downfield.

-

H5: This proton is adjacent to the sulfur atom and meta to the ethylamine group, but it is ortho to the electron-withdrawing bromo group. This will also cause a significant downfield shift.

-

Prediction: Both H3 and H5 will appear in the aromatic region, likely between δ 7.0 and 7.4 ppm .

-

-

Multiplicity (Splitting): The coupling constant between H3 and H5 in a 2,4-disubstituted thiophene (a four-bond coupling, ⁴J) is typically very small, often less than 2 Hz.[3][4] In many standard-resolution spectra, this coupling is not resolved, and the signals appear as sharp singlets .

-

Integration: Each signal will integrate to 1H .

Analysis of Ethylamine Side Chain Protons (Hα, Hβ, H-N)

-

Chemical Shift (δ):

-

Hα (Thiophene-CH₂-): These methylene protons are attached to the aromatic thiophene ring, which deshields them. A typical chemical shift for such benzylic-type protons is expected.

-

Prediction: Hα will resonate around δ 3.1 - 3.4 ppm .

-

-

Hβ (-CH₂-NH₃⁺): These protons are adjacent to a positively charged nitrogen atom (ammonium). The strong inductive electron-withdrawing effect of the -NH₃⁺ group causes significant deshielding.

-

Prediction: Hβ will be shifted further downfield than Hα, appearing around δ 3.3 - 3.6 ppm .

-

-

H-N (-NH₃⁺): The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6][7] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, exchange is slowed, and the signal is often well-resolved.

-

Prediction (in DMSO-d₆): A broad signal appearing significantly downfield, typically δ 8.0 - 9.0 ppm .

-

-

-

Multiplicity (Splitting):

-

Hα and Hβ: These two methylene groups are adjacent and will exhibit vicinal coupling (³J). They will split each other into triplets , with a typical ³J(HH) value of ~7 Hz .[4]

-

H-N: In anhydrous aprotic solvents like DMSO-d₆, the ammonium protons can couple with the adjacent Hβ protons. This would result in a triplet (from coupling to the two Hβ protons). However, due to residual water or rapid exchange, this signal often appears as a broad singlet .[8][9] The effect on Hβ would be further splitting into a quartet, but this is also often obscured by broadening. For predictive purposes, we will assume a broad singlet for H-N and a triplet for Hβ.

-

-

Integration:

-

Hα: 2H

-

Hβ: 2H

-

H-N: 3H

-

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral parameters for this compound, assuming the spectrum is acquired in DMSO-d₆.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N | 8.0 - 9.0 | Broad Singlet (br s) | - | 3H |

| H5 | 7.0 - 7.4 | Singlet (s) | - | 1H |

| H3 | 7.0 - 7.4 | Singlet (s) | - | 1H |

| Hβ | 3.3 - 3.6 | Triplet (t) | ~7 | 2H |

| Hα | 3.1 - 3.4 | Triplet (t) | ~7 | 2H |

Experimental Protocol: Acquiring a High-Quality Spectrum

To validate the predicted data, a robust and reproducible experimental procedure is essential. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is recommended to ensure solubility of the hydrochloride salt and to resolve the -NH₃⁺ protons.[9]

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

-

Standard: Although the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) can be used for referencing, adding a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) ensures the highest accuracy.

NMR Instrument Parameters (400 MHz Spectrometer)

The following workflow illustrates the key stages of data acquisition and processing.

Caption: Standard workflow for NMR data acquisition and analysis.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad amine protons and TMS, are captured.

-

Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons between pulses, ensuring accurate integration.

-

Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm or the residual DMSO peak to δ 2.50 ppm.

-

Integration: Integrate all signals and normalize the values to one of the single-proton signals (e.g., H3 or H5) to determine the relative ratios of all protons.

Conclusion: A Self-Validating Analysis

The ¹H NMR spectrum provides a unique fingerprint for this compound. A successful analysis, where the experimentally obtained spectrum matches the predicted data presented in Section 3, serves as a self-validating system for structural confirmation. Key verification points include:

-

The presence of two distinct singlets in the aromatic region (1H each).

-

Two triplets in the aliphatic region (2H each), consistent with an ethyl chain.

-

A broad, downfield signal corresponding to the three ammonium protons.

-

The correct integration ratios (1:1:2:2:3) across all signals.

Deviations from this pattern, such as the appearance of unexpected signals or incorrect integration values, would indicate the presence of impurities, residual solvent, or an incorrect structure, prompting further purification or investigation.[10] This rigorous approach, combining theoretical prediction with validated experimental practice, ensures the highest degree of confidence in the identity and quality of the compound.

References

-

Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Wiley. [Link]

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

Satonaka, H., Abe, K., & Hirashima, T. (1984). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(6), 1709-1710. [Link]

-

Fukuda, Y., Akabori, S., & Habata, Y. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 1478-1483. [Link]

-

Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473-477. [Link]

-

Al-Fahd, A. (2009). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

-

Reddit. (2023). Amine protons on NMR. [Link]

-

Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1047-1057. [Link]

-

Dischler, B., Englert, G., & Emschwiller, C. (1964). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 41(10), 3029-3040. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. [Link]

-

PubChem. (n.d.). Ethylamine hydrochloride. [Link]

-

Gemoets, H. P. L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5397–5407. [Link]

-

El-Gendy, A. (2007). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. ResearchGate. [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromothiophen-2-yl)ethanamine Hydrochloride

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation behavior of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation, offering predictive insights into the behavior of this compound under various ionization techniques. By understanding these fragmentation pathways, analysts can achieve more accurate structural elucidation and impurity profiling.

Introduction: The Significance of Structural Elucidation

2-(4-Bromothiophen-2-yl)ethanamine is a substituted thiophene derivative with potential applications in pharmaceutical and materials science. Its structure, featuring a brominated thiophene ring and an ethylamine side chain, presents a unique fragmentation pattern in mass spectrometry. Accurate characterization of this molecule and its potential metabolites or degradation products is crucial for regulatory approval and ensuring product safety and efficacy. Mass spectrometry stands as a primary analytical tool for this purpose, providing detailed structural information through controlled fragmentation.

This guide will explore the predicted fragmentation pathways of 2-(4-Bromothiophen-2-yl)ethanamine under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a foundational understanding for method development and data interpretation.

Predicted Fragmentation Pathways

The fragmentation of 2-(4-Bromothiophen-2-yl)ethanamine is dictated by the interplay of its functional groups: the primary amine, the aromatic thiophene ring, and the bromine substituent. The molecular weight of the free base is approximately 206.11 g/mol , with a nominal mass of 205 for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³²S, ¹⁴N).[1][2] The hydrochloride salt will readily dissociate in solution, and the protonated molecule will be observed in positive ion mode ESI.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.[3] The fragmentation of odd-electron ions generated by EI has been studied extensively.[3]

The most likely initial event is the ionization of a lone pair electron from the nitrogen or sulfur atom, or a pi electron from the thiophene ring. The primary amine functionality is expected to strongly influence the fragmentation cascade.

A key fragmentation pathway for primary amines is the alpha-cleavage (α-cleavage), which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[4] For 2-(4-Bromothiophen-2-yl)ethanamine, this would result in the formation of a stable iminium ion.

Another significant fragmentation pathway involves the benzylic-like cleavage of the bond between the ethyl side chain and the thiophene ring. This is driven by the formation of a stabilized thiophenylmethyl cation. The presence of bromine will be evident in the isotopic pattern of any fragment containing it, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Caption: Predicted EI fragmentation of 2-(4-Bromothiophen-2-yl)ethanamine.

Table 1: Predicted Major Fragment Ions in EI-MS

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 205/207 | [C₆H₈BrNS]⁺˙ | Molecular Ion |

| 175/177 | [C₅H₄BrS]⁺ | α-cleavage with loss of •CH₂NH₂ |

| 126 | [C₆H₈NS]⁺ | Loss of Br• radical |

| 97 | [C₄H₅S]⁺ | Thiophenylmethyl cation (from non-brominated analog) |

| 30 | [CH₂NH₂]⁺ | Benzylic-like cleavage |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[3][5] Structural information is then obtained by subjecting the precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation of these even-electron ions often proceeds through different mechanisms than the radical-driven pathways in EI.[3]

For this compound, the protonated molecule [M+H]⁺ at m/z 206/208 will be the precursor ion. The primary amine is the most likely site of protonation.

The major fragmentation pathways in ESI-MS/MS are expected to involve the loss of small neutral molecules. A characteristic fragmentation of protonated phenethylamines is the loss of ammonia (NH₃).[6] By analogy, the loss of ammonia from the protonated precursor ion is a highly probable fragmentation pathway.

Cleavage of the C-C bond in the ethylamine side chain can also occur, leading to the formation of the bromothiophenylmethyl cation.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-Bromothiophen-2-yl)ethanamine.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS

| Precursor m/z | Product m/z (Predicted) | Neutral Loss | Proposed Fragment Ion |

| 206/208 | 189/191 | NH₃ (17 Da) | [C₆H₆BrS]⁺ |

| 206/208 | 175/177 | C₂H₅N (43 Da) | [C₅H₄BrS]⁺ |

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following general protocols for mass spectrometry analysis can be employed.

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

-

Sample Preparation: Dissolve the this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. The hydrochloride salt should be converted to the free base prior to GC analysis, which can often be achieved by using a basic wash or a derivatization step if necessary, though direct injection may be possible.

-

GC Separation:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injection: 1 µL splitless injection at 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: Workflow for EI-GC-MS analysis.

Electrospray Ionization - Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)

-

Sample Preparation: Dissolve the this compound in a mobile phase compatible solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion Selection: Isolate the [M+H]⁺ ions at m/z 206 and 208.

-

Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to obtain a rich fragmentation spectrum.

-

Product Ion Scan: Scan for product ions from m/z 25 to 220.

-

Caption: Workflow for ESI-LC-MS/MS analysis.

Conclusion and Future Perspectives

The predicted fragmentation patterns for 2-(4-Bromothiophen-2-yl)ethanamine provide a solid foundation for its analytical characterization. The characteristic isotopic signature of bromine, coupled with the predictable fragmentation of the ethylamine side chain, should allow for confident identification. Experimental verification using the outlined GC-MS and LC-MS/MS protocols is the essential next step. Further high-resolution mass spectrometry studies would enable the confirmation of the elemental composition of each fragment ion, adding another layer of certainty to the structural assignments. This in-depth understanding of the molecule's behavior in a mass spectrometer is invaluable for its application in regulated environments.

References

- Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications. Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/ma990625a]

- Thiopheneethanamine | C6H9NS | CID 116521 - PubChem. NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/116521]

- Thiophene-2-ethylamine(30433-91-1) MS spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/30433-91-1_ms.htm]

- Thiophene-2-Ethylamine | Drug Information, Uses, Side Effects, Chemistry. [URL: https://go.drugbank.com/drugs/DB04018]

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- 2-(4-BROMO-THIOPHEN-2-YL)-ETHYLAMINE | 28783-37-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82436881.htm]

- 28783-37-1 | 2-(4-Bromo-thiophen-2-yl)-ethylamine - Thsci | Tetrahedron. [URL: https://www.thsci.com/product/2-(4-bromo-thiophen-2-yl)-ethylamine-cas-28783-37-1-ts38925.html]

- Buy 2-(4-bromothiophen-2-yl)ethanamine from JHECHEM CO LTD - Echemi. [URL: https://www.echemi.com/products/pd20180628153025239-2-4-bromothiophen-2-yl-ethanamine.html]

- Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Thiophene-2-ethylamine | 30433-91-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4853460EN.htm]

- 2-Thiopheneethylamine 96% | 30433-91-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/423270]

- Fragmentation (mass spectrometry) - Wikipedia. [URL: https://en.wikipedia.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6409845/]

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. - R Discovery. [URL: https://discovery.researcher.life/article/fragmentation-reactions-using-electrospray-ionization-mass-spectrometry-an-important-tool-for-the-structural-elucidation-and-characterization-of-synthetic-and-natural-products/e5886d3b10298a00441461f36471804d]

- Fragmentation pattern of thiophenol from aglycon under pyrolysis of... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Fragmentation-pattern-of-thiophenol-from-aglycon-under-pyrolysis-of-SPhMDPOBn-in-the_fig6_265282208]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjY0uT97v6GAxX_k1YBHfTJBbUQFnoECCMQAQ&url=https%3A%2F%2Fwww.asdlib.org%2FonlineArticles%2Fecourseware%2FMassSpec%2F2-MS-Course-Text.pdf&usg=AOvVaw2g1w8k_Xz9_Y7c_z_z_z_z]

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. [URL: https://www.researchgate.

- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c02058]

Sources

- 1. thsci.com [thsci.com]

- 2. echemi.com [echemi.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

stability and storage conditions for 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride

Introduction

This compound is a key building block in modern medicinal chemistry, valued for its unique structural motifs that are integral to the development of novel therapeutic agents. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability profile is paramount to ensure its quality, safety, and efficacy throughout its lifecycle—from synthesis and storage to its incorporation into final drug products. This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound, offering field-proven insights and detailed methodologies for its proper storage and handling.

This document is structured to provide not just recommendations, but the scientific rationale behind them. We will delve into the inherent chemical liabilities of the molecule, predict potential degradation pathways based on its constituent functional groups—the brominated thiophene ring and the ethanamine hydrochloride side chain—and outline robust experimental protocols to empirically determine its stability under various stress conditions.

Physicochemical Properties and Inherent Stability Considerations

A foundational understanding of the molecule's physicochemical properties is the first step in predicting its stability.

| Property | Predicted Impact on Stability |

| Molecular Structure | The molecule comprises a brominated thiophene ring, which is susceptible to oxidation at the sulfur atom and photolytic debromination. The primary amine, as a hydrochloride salt, is generally stable but can be hygroscopic. |

| Physical Form | Typically a crystalline solid. The solid-state properties, including crystallinity and particle size, can influence stability. Amorphous content would likely increase hygroscopicity and reactivity. |

| Hygroscopicity | As a hydrochloride salt, the compound is predicted to have some degree of hygroscopicity.[1][2] Moisture uptake can lead to physical changes like clumping and may accelerate chemical degradation, particularly hydrolysis.[3] |

| Solubility | The hydrochloride salt form enhances aqueous solubility compared to the free base.[1] This is a critical factor in designing solution-state stability studies. |

Predicted Degradation Pathways

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[4] Based on the structure of this compound, several degradation pathways can be predicted.

Oxidative Degradation

The thiophene ring is susceptible to oxidation, primarily at the sulfur atom. This can proceed in a stepwise manner to form the corresponding S-oxide and subsequently the sulfone.[1][5][6] The presence of an electron-withdrawing bromine atom may influence the rate of this oxidation.

Caption: Predicted oxidative degradation pathway of the thiophene moiety.

Photodegradation

Brominated aromatic compounds are known to be susceptible to photodegradation, often proceeding via reductive debromination upon exposure to UV light.[7][8] This would result in the formation of 2-(thiophen-2-yl)ethanamine hydrochloride as a potential photolytic impurity.

Caption: Predicted photolytic degradation via reductive debromination.

Hydrolytic Degradation

The ethanamine hydrochloride moiety is generally stable against hydrolysis. However, the stability of amine salts can be pH-dependent.[9] While significant degradation under neutral conditions is unlikely, extreme pH conditions could potentially influence the molecule's stability.

Thermal Degradation

In the solid state, the compound is expected to be thermally stable under recommended storage conditions. At elevated temperatures, complex decomposition pathways may occur, potentially involving the cleavage of the C-Br or C-S bonds.[10][11]

Recommended Storage and Handling Conditions

Based on the predicted stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[12][13][14] | Lower temperatures slow down the rate of all potential chemical degradation reactions. |

| Light | Store in light-resistant containers (e.g., amber glass vials) or in the dark.[12] | To prevent photolytic degradation, specifically debromination of the thiophene ring.[7] |

| Humidity | Store in a tightly sealed container in a low-humidity environment. The use of a desiccator is advisable for opened containers.[2][14] | To prevent moisture uptake due to the hygroscopic nature of the hydrochloride salt, which can lead to physical changes and accelerate chemical degradation.[3] |

| Atmosphere | For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. | To minimize the risk of oxidative degradation of the thiophene ring. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and certain excipients. | Strong oxidizers can degrade the thiophene ring.[5] Strong bases will convert the hydrochloride salt to the free base, which may have different stability and handling properties. Incompatibility with excipients containing reactive impurities (e.g., peroxides in povidone) or reducing sugars (lactose) should be evaluated.[15][16][17] |

Experimental Protocols for Stability Assessment

The following protocols provide a framework for systematically evaluating the stability of this compound.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4]

Caption: Workflow for forced degradation studies.

Protocol:

-

Preparation of Samples: Prepare solutions of the API (e.g., 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile). For thermal stress, use the solid API.

-

Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours) and neutralize before analysis.

-

Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60°C. Withdraw samples at various time points and neutralize before analysis.

-

Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Store the solid API at 80°C. Dissolve samples at various time points for analysis.

-

Photostability: Expose the solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control sample stored under the same conditions.

-

Analysis: Analyze all stressed samples and controls using a suitable stability-indicating HPLC method (see section 4.3). Aim for 5-20% degradation to ensure that secondary degradation is minimized.

Hygroscopicity Determination

This protocol determines the moisture uptake of the substance.[][19]

Protocol:

-

Accurately weigh approximately 1 gram of the substance into a tared, open container.

-

Store the container in a humidity chamber maintained at 25°C and 80% relative humidity (a desiccator with a saturated solution of ammonium chloride can be used).[19]

-

After 24 hours, re-weigh the sample.

-

Calculate the percentage weight gain.

-

Classify the hygroscopicity based on the following criteria:

-

Non-hygroscopic: < 0.2% weight gain

-

Slightly hygroscopic: ≥ 0.2% and < 2% weight gain

-

Hygroscopic: ≥ 2% and < 15% weight gain

-

Very hygroscopic: ≥ 15% weight gain

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the API from any degradation products, process impurities, and excipients.

Protocol:

-

Column and Mobile Phase Screening:

-

Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Screen different mobile phase compositions. A good starting point is a gradient elution with:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Run a gradient from 5% to 95% B over 20-30 minutes to elute all components.

-

-

Method Optimization:

-

Analyze a mixture of the stressed samples (from forced degradation studies) to ensure all degradation products are separated from the main API peak.

-

Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5) between the API and all impurities.

-

-

Detection:

-

Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to check for peak purity.

-

Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of unknown degradation products by determining their mass-to-charge ratio.[20]

-

-

Validation:

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Conclusion

While specific stability data for this compound is not extensively published, a comprehensive stability profile can be reliably predicted based on its chemical structure and the established behavior of its constituent functional groups. The primary stability concerns are oxidative degradation of the thiophene ring, photolytic debromination, and hygroscopicity due to the hydrochloride salt form.

By implementing the recommended storage conditions—cool, dark, and dry, in tightly sealed, light-resistant containers—the integrity of this valuable chemical intermediate can be effectively preserved. Furthermore, the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to perform their own stability assessments, develop validated analytical methods, and ensure the quality and reliability of this compound in their research and development endeavors.

References

- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57.

- Li, H., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6037.

- Kollár, L., et al. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(5), 947–952.

- Aromatic Ingredients. (2024). Storage Methods For APIs. News.

- Wang, Y., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 194, 04033.

- Schneider, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1145–1152.

- Kollár, L., et al. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.